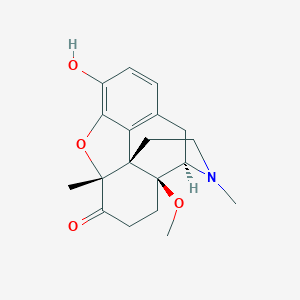

14-Methoxymetopon

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

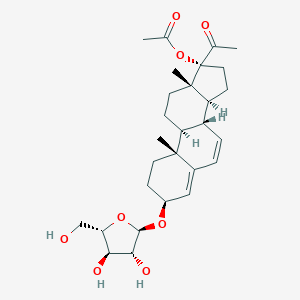

14-Methoxymetopon is an opioid analgesic drug that is synthesized from thebaine, a natural opiate alkaloid found in opium poppy. It was first synthesized in 1981 by a team of researchers led by Paul Janssen, a Belgian pharmacologist. 14-Methoxymetopon is a potent and selective agonist of the mu-opioid receptor, which is responsible for mediating the pain-relieving effects of opioids.

Mécanisme D'action

14-Methoxymetopon acts as a selective agonist of the mu-opioid receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of the mu-opioid receptor results in the inhibition of neurotransmitter release, including the release of substance P, which is involved in pain transmission. This leads to a reduction in pain perception and an increase in pain tolerance.

Effets Biochimiques Et Physiologiques

The biochemical and physiological effects of 14-Methoxymetopon are similar to those of other opioids, including morphine and fentanyl. It has potent analgesic effects and can also cause sedation, respiratory depression, and constipation. 14-Methoxymetopon has a longer duration of action than morphine, which makes it a useful tool in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 14-Methoxymetopon in preclinical studies is its potency and selectivity for the mu-opioid receptor. This allows researchers to investigate the role of the mu-opioid receptor in pain modulation and other physiological processes. However, 14-Methoxymetopon is a highly addictive drug with a high potential for abuse and dependence. This limits its use in clinical settings and requires careful handling and storage in laboratory settings.

Orientations Futures

There are several future directions for research on 14-Methoxymetopon. One area of interest is the development of new opioid analgesics that are more effective and less addictive than current medications. Another area of research is the investigation of the role of the mu-opioid receptor in pain modulation and other physiological processes, such as reward and addiction. Finally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of opioids, including 14-Methoxymetopon, to improve our understanding of their effects and potential for abuse.

Conclusion:

In conclusion, 14-Methoxymetopon is a potent and selective agonist of the mu-opioid receptor that has been the subject of several scientific studies. It has been used in preclinical studies to investigate the mechanisms of opioid receptor activation and the role of the mu-opioid receptor in pain modulation. The synthesis of 14-Methoxymetopon is a complex process that requires skilled chemists and specialized equipment. While 14-Methoxymetopon has several advantages for laboratory experiments, its high potential for abuse and dependence limits its use in clinical settings. Future research on 14-Methoxymetopon will focus on the development of new opioid analgesics, the investigation of the mu-opioid receptor in pain modulation and other physiological processes, and the pharmacokinetics and pharmacodynamics of opioids.

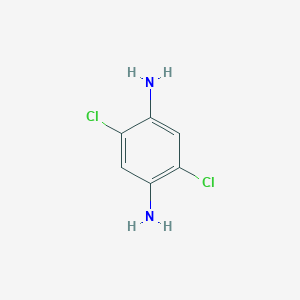

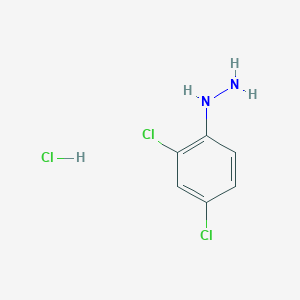

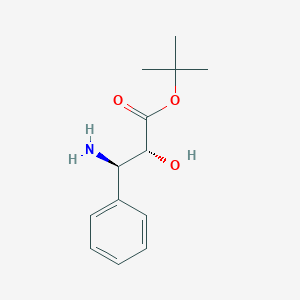

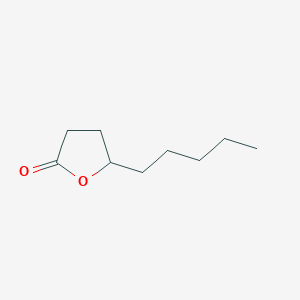

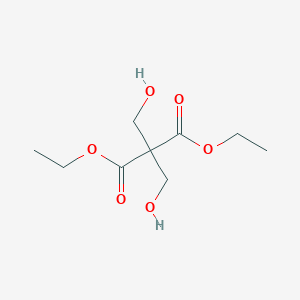

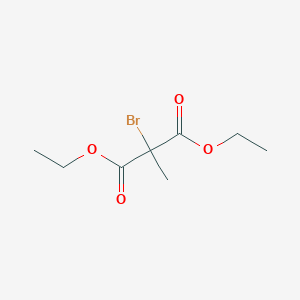

Méthodes De Synthèse

The synthesis of 14-Methoxymetopon involves several steps, including the conversion of thebaine to oripavine, which is then converted to 14-Methoxymetopon. The process involves the use of various chemicals and reagents, including sodium borohydride, hydrochloric acid, and acetic anhydride. The synthesis of 14-Methoxymetopon is a complex process that requires skilled chemists and specialized equipment.

Applications De Recherche Scientifique

14-Methoxymetopon has been the subject of several scientific studies due to its potent analgesic effects. It has been used in preclinical studies to investigate the mechanisms of opioid receptor activation and the role of the mu-opioid receptor in pain modulation. 14-Methoxymetopon has also been used to study the pharmacokinetics and pharmacodynamics of opioids, as well as their potential for abuse and dependence.

Propriétés

Numéro CAS |

131575-03-6 |

|---|---|

Nom du produit |

14-Methoxymetopon |

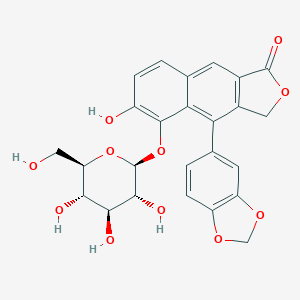

Formule moléculaire |

C19H23NO4 |

Poids moléculaire |

329.4 g/mol |

Nom IUPAC |

(4R,4aS,7aR,12bR)-9-hydroxy-4a-methoxy-3,7a-dimethyl-1,2,4,5,6,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |

InChI |

InChI=1S/C19H23NO4/c1-17-14(22)6-7-19(23-3)13-10-11-4-5-12(21)16(24-17)15(11)18(17,19)8-9-20(13)2/h4-5,13,21H,6-10H2,1-3H3/t13-,17+,18+,19-/m1/s1 |

Clé InChI |

DENICFHULARDRG-WEZQJLTASA-N |

SMILES isomérique |

C[C@]12C(=O)CC[C@@]3([C@]14CCN([C@@H]3CC5=C4C(=C(C=C5)O)O2)C)OC |

SMILES |

CC12C(=O)CCC3(C14CCN(C3CC5=C4C(=C(C=C5)O)O2)C)OC |

SMILES canonique |

CC12C(=O)CCC3(C14CCN(C3CC5=C4C(=C(C=C5)O)O2)C)OC |

Synonymes |

14-methoxymetopon |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.